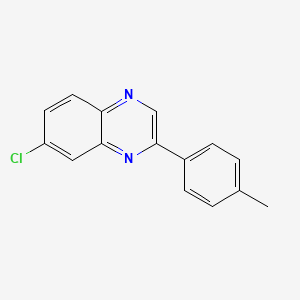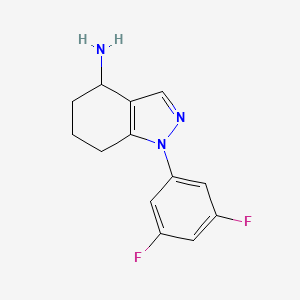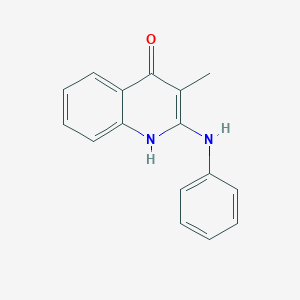
7-Chloro-2-(p-tolyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(p-tolyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C15H11ClN2 . It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(p-tolyl)quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of 4-chloroaniline with p-tolualdehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve catalytic processes to enhance yield and efficiency. For example, the use of iodine (I2) as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO) has been reported to be effective for the synthesis of quinoxalines .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-(p-tolyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-(p-tolyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown significant antimicrobial, antiviral, and anticancer activities.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-(p-tolyl)quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular processes, such as kinases and DNA gyrase.
Pathways Involved: The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular functions and ultimately causing cell death in microorganisms or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its use in anticancer and antiviral drugs.
Cinnoline: Shares structural similarities and is used in the synthesis of pharmaceuticals.
Uniqueness
7-Chloro-2-(p-tolyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11ClN2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
7-chloro-2-(4-methylphenyl)quinoxaline |
InChI |
InChI=1S/C15H11ClN2/c1-10-2-4-11(5-3-10)15-9-17-13-7-6-12(16)8-14(13)18-15/h2-9H,1H3 |
InChI-Schlüssel |
HJPDHQPNCZMSPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)




![1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one](/img/structure/B11862237.png)
![Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11862241.png)





![2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11862275.png)
![6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11862282.png)
